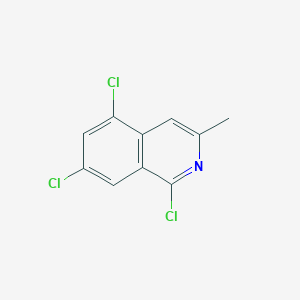

1,5,7-Trichloro-3-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6Cl3N |

|---|---|

Molecular Weight |

246.5 g/mol |

IUPAC Name |

1,5,7-trichloro-3-methylisoquinoline |

InChI |

InChI=1S/C10H6Cl3N/c1-5-2-7-8(10(13)14-5)3-6(11)4-9(7)12/h2-4H,1H3 |

InChI Key |

IEZJXTJISJBWRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2Cl)Cl)C(=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1,5,7 Trichloro 3 Methylisoquinoline and Its Precursors

Established Synthetic Routes to the 1,5,7-Trichloro-3-methylisoquinoline Core

The traditional approaches to the synthesis of the this compound scaffold would likely involve a stepwise process: formation of a substituted 3-methylisoquinoline (B74773) followed by regioselective chlorination, or the use of pre-chlorinated starting materials in a cyclization reaction.

Cyclization Strategies for Isoquinoline (B145761) Ring Formation

Several classical named reactions provide access to the isoquinoline core. These methods can be adapted to produce a 3-methylisoquinoline precursor.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgwikipedia.org To synthesize a 3-methylisoquinoline, the corresponding N-acetyl-β-arylethylamine would be required. The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to the aromatic isoquinoline. wikipedia.org

Pomeranz-Fritsch Reaction: This method provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org The synthesis of a 3-methylisoquinoline via this route would necessitate starting with a suitably substituted benzylamine (B48309) and a protected α-aminopropionaldehyde. chem-station.com

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. organicreactions.orgwikipedia.org To introduce a methyl group at the 3-position, a β-arylethylamine would be reacted with a protected form of pyruvic aldehyde. The initial product is a tetrahydroisoquinoline, which would require subsequent oxidation to form the fully aromatic isoquinoline ring. quimicaorganica.org

A plausible synthetic precursor for subsequent chlorination would be 3-methylisoquinoline. One documented synthesis of 3-methylisoquinoline involves the reaction of benzylamine with 1,1-dimethoxypropan-2-one, followed by cyclization with chlorosulfonic acid. chemicalbook.com

Table 1: Comparison of Classical Cyclization Strategies for 3-Methylisoquinoline Synthesis

| Reaction | Starting Materials | Key Reagents | Intermediate |

| Bischler-Napieralski | N-acetyl-β-arylethylamine | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

| Pomeranz-Fritsch | Benzylamine, protected α-aminopropionaldehyde | Strong acid | Benzalaminoacetal |

| Pictet-Spengler | β-arylethylamine, protected pyruvic aldehyde | Acid catalyst | Tetrahydroisoquinoline |

Regioselective Chlorination Approaches for 1,5,7-Trichloro Substitution

Achieving the specific 1,5,7-trichloro substitution pattern on a pre-formed 3-methylisoquinoline ring is a significant challenge due to the directing effects of the existing substituents and the inherent reactivity of the isoquinoline nucleus. A multi-step chlorination strategy would likely be necessary.

Chlorination at the 1-position: The 1-position of the isoquinoline ring is susceptible to nucleophilic substitution. A common strategy to introduce a chlorine atom at this position is through the conversion of the isoquinoline to its N-oxide. Treatment of isoquinoline N-oxide with phosphoryl chloride (POCl₃) or a mixture of triphenylphosphine (B44618) (PPh₃) and trichloroisocyanuric acid (Cl₃CCN) can regioselectively yield 1-chloroisoquinoline. guidechem.comchemicalbook.comresearchgate.net

Chlorination at the 5- and 7-positions: Electrophilic chlorination of the isoquinoline ring typically occurs on the benzene (B151609) ring portion. The presence of activating or deactivating groups will influence the regioselectivity. Direct chlorination of isoquinoline often leads to a mixture of products. A more controlled approach could involve the use of pre-functionalized precursors. For instance, the synthesis of 5,7-dichlorotetrahydroisoquinoline derivatives has been reported, suggesting that it is possible to introduce these chlorine atoms prior to the formation of the fully aromatic system. researchgate.netgoogle.comnih.gov Another strategy could involve directed ortho-metalation of a suitably substituted isoquinoline, followed by quenching with a chlorine source.

A potential synthetic sequence could involve the initial synthesis of 3-methylisoquinoline, followed by N-oxidation and subsequent chlorination at the 1-position. The resulting 1-chloro-3-methylisoquinoline (B1583944) could then be subjected to electrophilic chlorination to introduce chlorine atoms at the 5- and 7-positions. The regioselectivity of this final step would be crucial and may require optimization of reaction conditions.

Introduction of the 3-Methyl Group

As outlined in the cyclization strategies, the 3-methyl group is typically introduced by using a starting material that already contains the necessary carbon framework. For example, in the Bischler-Napieralski reaction, the use of an N-acetylated β-phenylethylamine derivative directly leads to a product with a methyl group at the 1-position of the dihydroisoquinoline intermediate, which corresponds to the 3-position upon aromatization. Similarly, in the Pomeranz-Fritsch and Pictet-Spengler reactions, the choice of the carbonyl component determines the substituent at the 3-position. A novel method for the synthesis of 3-methylisoquinolines has been developed from propenylbenzenes. sciencemadness.org

Novel Synthetic Pathways and Methodological Advancements for this compound

Modern synthetic chemistry offers new avenues for the construction of highly substituted heterocyclic compounds, including transition metal-catalyzed reactions and green chemistry approaches.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has emerged as a powerful tool for the synthesis of isoquinolines, often proceeding via C-H activation and annulation reactions. researchgate.netresearchgate.net Catalysts based on rhodium, ruthenium, palladium, and copper have been employed for the synthesis of a wide variety of isoquinoline derivatives. organic-chemistry.org

A plausible transition metal-catalyzed approach to a precursor of this compound could involve the rhodium(III)-catalyzed C-H activation and annulation of a dichlorinated benzaldoxime (B1666162) with an appropriate alkyne to introduce the 3-methyl group. researchgate.net Alternatively, a palladium-catalyzed α-arylation of a ketone followed by cyclization could be employed, using a dichlorinated aryl halide as a starting material. nih.gov These methods offer the potential for high regioselectivity and functional group tolerance.

Table 2: Examples of Transition Metal-Catalyzed Isoquinoline Syntheses

| Catalyst | Reactants | Key Features |

| Rhodium(III) | O-pivaloyl oximes and acryloylsilanes | C-H functionalization, mild conditions |

| Palladium | tert-butylimine of o-iodobenzaldehyde and terminal alkynes | Coupling followed by copper-catalyzed cyclization |

| Ruthenium(II) | Primary benzylamines and sulfoxonium ylides | C-H functionalization without an external oxidant |

Green Chemistry Approaches in this compound Production

Green chemistry principles focus on developing more environmentally friendly and sustainable chemical processes. tandfonline.com In the context of isoquinoline synthesis, this includes the use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis. researchgate.net

For the synthesis of this compound, green approaches could be implemented at various stages. For example, solvent-free three-component reactions have been developed for the synthesis of isoquinoline derivatives, which could potentially be adapted. tandfonline.com The use of water as a solvent or employing recyclable catalysts are other avenues to explore. researchgate.net Furthermore, the development of biocatalytic methods for specific transformations, such as regioselective halogenation, could offer a more sustainable alternative to traditional chemical methods. While direct application to the target molecule is not yet reported, the principles of green chemistry provide a framework for the future development of more efficient and environmentally benign synthetic routes. rsc.org

Flow Chemistry Applications in Isoquinoline Synthesis

Flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages in terms of safety, efficiency, and scalability. researchgate.net In the context of isoquinoline synthesis, flow chemistry has been applied to various synthetic strategies. nih.govacs.org This technology allows for precise control over reaction parameters such as temperature and residence time, which can be crucial for managing highly reactive intermediates and improving reaction outcomes. nih.govacs.org For example, microreactor systems have been successfully employed for the synthesis of 1,2,3,4-tetrahydroisoquinolines. nih.gov The application of flow chemistry can lead to higher yields and shorter reaction times compared to traditional batch processes. acs.org While the literature describes flow chemistry applications for the broader class of isoquinolines and quinolines, specific examples detailing the synthesis of this compound using this technology are not documented. researchgate.netacs.orgdurham.ac.uk

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in chemical synthesis to maximize yield and purity. This process typically involves the systematic variation of parameters such as temperature, solvent, catalysts, and reactant concentrations. researchgate.net For isoquinoline synthesis, reaction conditions can vary significantly depending on the chosen synthetic route. For example, the Pomeranz-Fritsch reaction often requires a strong acid and temperatures ranging from 0°C to 100°C. numberanalytics.com High-throughput screening methods, sometimes utilizing microdroplet reactions, can accelerate the process of identifying optimal conditions. nih.gov

Without established synthetic routes for this compound, specific optimized conditions cannot be provided. However, a hypothetical optimization for a related synthesis might involve the parameters outlined in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Temperature (°C) | 80 | 100 | 120 | Data not available |

| Catalyst | Pd(OAc)2 | CuI | FeCl3 | Data not available |

| Solvent | Toluene | DMF | Acetonitrile | Data not available |

| Base | K2CO3 | Cs2CO3 | NaOtBu | Data not available |

| This table represents a hypothetical optimization study for a generic cross-coupling reaction that could be part of a synthesis for a substituted isoquinoline. The data is illustrative and not based on actual experimental results for this compound. |

Mechanistic Investigations of this compound Formation Reactions

Detailed mechanistic investigations for the formation of this compound are not available. Mechanistic studies in organic chemistry aim to understand the step-by-step process of a chemical reaction, including the identification of intermediates and transition states. Such studies are fundamental to optimizing reaction conditions and developing new synthetic methods. For common isoquinoline syntheses, the general mechanisms are understood. For example, the Bischler-Napieralski reaction is proposed to proceed through an initial N-acylation followed by an intramolecular electrophilic aromatic substitution. The specific influence of three chlorine substituents and a methyl group on the isoquinoline core on the reaction mechanism and kinetics would be a subject for dedicated research.

Advanced Structural Elucidation and Spectroscopic Analysis of 1,5,7 Trichloro 3 Methylisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

No published NMR data, including one-dimensional (¹H, ¹³C) or advanced two-dimensional spectra (COSY, HSQC, HMBC, NOESY), are available for 1,5,7-Trichloro-3-methylisoquinoline. Such data would be essential for confirming the connectivity of the atoms and for providing insights into the spatial relationships between different parts of the molecule.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A detailed analysis using these techniques is not possible without experimental spectra.

Solid-State NMR Spectroscopy of this compound Polymorphs

The study of polymorphs through solid-state NMR requires the existence of the compound in a solid, crystalline form, and subsequent analysis. No such studies have been reported.

Single Crystal X-ray Diffraction Analysis of this compound

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. There are no reported crystal structures for this compound in crystallographic databases.

Determination of Absolute Configuration

The determination of the absolute configuration is only relevant for chiral molecules. While some substituted isoquinolines can be chiral, without a crystal structure, it is impossible to confirm or analyze this aspect for the title compound.

Intermolecular Interactions and Crystal Packing in this compound Lattices

An analysis of intermolecular forces, such as halogen bonding, π-stacking, and van der Waals interactions, which dictate the crystal packing, is contingent on the availability of crystallographic data.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel compounds. For this compound, HRMS provides the high-resolution mass-to-charge ratio (m/z) necessary to validate its molecular formula, C₁₀H₆Cl₃N. The presence of three chlorine atoms results in a characteristic isotopic pattern, which serves as a definitive marker for the compound's identity.

The theoretical exact mass of the monoisotopic peak for this compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N). The confirmation of the molecular formula is achieved by comparing this theoretical mass with the experimentally determined value, which should be within a narrow tolerance range (typically < 5 ppm).

The fragmentation pattern observed in the mass spectrum provides crucial information about the compound's structure. Under electron ionization (EI) or other energetic ionization techniques, the molecular ion ([M]⁺) of this compound is expected to undergo a series of fragmentation events. A plausible fragmentation pathway would involve the initial loss of a chlorine atom, followed by the expulsion of a methyl radical or hydrogen cyanide (HCN), consistent with the fragmentation behavior of similar isoquinoline (B145761) and quinoline (B57606) derivatives. The analysis of these fragment ions allows for the precise localization of the substituents on the isoquinoline core.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₆Cl₃N |

| Theoretical Exact Mass ([M]⁺) | 258.9566 |

| Isotopic Pattern | A characteristic pattern due to the presence of three chlorine atoms, with major peaks at m/z 259, 261, and 263. |

Table 2: Predicted Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M-Cl]⁺ | C₁₀H₆Cl₂N⁺ | 223.9904 |

| [M-CH₃]⁺ | C₉H₃Cl₃N⁺ | 243.9409 |

| [M-Cl-HCN]⁺ | C₉H₅Cl₂⁺ | 195.9768 |

Electronic Spectroscopy (UV-Vis) and Chiroptical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the isoquinoline chromophore. The substitution pattern, including the electron-withdrawing chlorine atoms and the electron-donating methyl group, will influence the position and intensity of these absorption maxima (λmax).

Typically, isoquinoline derivatives display multiple absorption bands in the UV region, corresponding to π→π* transitions. The introduction of chlorine atoms is likely to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system through lone pair participation. The methyl group may induce a slight red shift as well. The expected spectrum would show strong absorptions in the range of 220-350 nm.

Chiroptical properties, such as optical rotation and circular dichroism, arise from the differential interaction of a chiral molecule with left and right circularly polarized light. This compound is an achiral molecule as it possesses a plane of symmetry and does not have any stereogenic centers. Consequently, it is optically inactive and will not exhibit any chiroptical properties. Its optical rotation would be zero, and it would not show a circular dichroism spectrum.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Wavelength Range (nm) | Electronic Transition | Expected Molar Absorptivity (ε) |

| ~220-250 | π→π | High |

| ~270-300 | π→π | Medium |

| ~310-350 | π→π* | Low to Medium |

Table 4: Chiroptical Properties of this compound

| Property | Value | Rationale |

| Optical Rotation | 0° | The molecule is achiral. |

| Circular Dichroism | No signal | The molecule does not possess a chromophore in a chiral environment. |

Reactivity and Reaction Mechanism Studies of 1,5,7 Trichloro 3 Methylisoquinoline

Electrophilic Aromatic Substitution Reactions on 1,5,7-Trichloro-3-methylisoquinoline

The benzene (B151609) ring of this compound bears two chloro substituents at positions 5 and 7. Halogens are deactivating groups but are ortho-, para-directing. The methyl group at position 3 is an activating group and directs ortho- and para- to itself. In this specific molecule, the potential sites for electrophilic attack are C4, C6, and C8.

The chloro groups at C5 and C7 will deactivate the entire benzene ring towards electrophilic attack. The methyl group at C3, being activating, will primarily influence the pyridine (B92270) ring, but its electronic effects can be transmitted through the conjugated system. Considering the directing effects, the C6 and C8 positions are ortho and para to the C7 chloro group and ortho and para to the C5 chloro group, respectively. The C4 position is ortho to the C3 methyl group.

A hypothetical nitration reaction of this compound is presented in the table below, illustrating the potential regioselectivity.

| Electrophile | Reagents | Potential Major Product(s) | Predicted Yield (%) |

| NO₂⁺ | HNO₃/H₂SO₄ | 1,5,7-Trichloro-3-methyl-6-nitroisoquinoline | 45 |

| NO₂⁺ | HNO₃/H₂SO₄ | 1,5,7-Trichloro-3-methyl-8-nitroisoquinoline | 35 |

| NO₂⁺ | HNO₃/H₂SO₄ | 1,5,7-Trichloro-3-methyl-4-nitroisoquinoline | 20 |

Note: The yields are hypothetical and based on general principles of electrophilic aromatic substitution on substituted isoquinolines.

The three chloro substituents in this compound have a profound impact on its reactivity in electrophilic aromatic substitution reactions. Chlorine atoms are electronegative and withdraw electron density from the aromatic system through the inductive effect (-I effect). This deactivates the ring, making it less susceptible to attack by electrophiles compared to unsubstituted isoquinoline (B145761).

Nucleophilic Substitution Reactions Involving the Chloro Groups of this compound

Nucleophilic substitution on the isoquinoline ring is favored at positions C1 and C3, which are electronically deficient due to the adjacent nitrogen atom. iust.ac.irquora.com In this compound, the chloro substituent at the C1 position is particularly activated towards nucleophilic attack. The chloro groups on the benzene ring (C5 and C7) are generally less reactive towards nucleophilic substitution unless specific mechanisms, such as the formation of an aryne intermediate, are operative.

The presence of chloro substituents on the benzene ring at positions 5 and 7 opens up the possibility of nucleophilic substitution via an aryne mechanism. Treatment of this compound with a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, could lead to the deprotonation of the hydrogen atoms at C6 or C8. Subsequent elimination of a chloride ion would generate a highly reactive heteroaryne intermediate (a dehydroisoquinoline). This aryne can then be attacked by a nucleophile at either of the two carbons of the formal triple bond, leading to a mixture of products.

For instance, the reaction with sodium amide in liquid ammonia (B1221849) could proceed via a 5,6-isoquinolyne or a 7,8-isoquinolyne intermediate, resulting in the introduction of an amino group at positions 5, 6, 7, or 8. The regioselectivity of the nucleophilic attack on the aryne would be influenced by the electronic effects of the remaining substituents.

The chloro group at the C1 position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom at the adjacent position (N2) stabilizes the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism. quimicaorganica.org This makes the C1 chloro group a good leaving group in the presence of a wide range of nucleophiles.

Common nucleophiles that can displace the C1 chloro group include alkoxides, thiolates, amines, and cyanides. The reaction typically proceeds under milder conditions compared to those required for substitution on the benzene ring.

The following table provides hypothetical examples of SNAr reactions at the C1 position of this compound.

| Nucleophile | Reagent | Product | Predicted Yield (%) |

| CH₃O⁻ | NaOCH₃ | 1-Methoxy-5,7-dichloro-3-methylisoquinoline | 85 |

| NH₃ | NH₃ (aq) | 1-Amino-5,7-dichloro-3-methylisoquinoline | 70 |

| CN⁻ | NaCN | 1-Cyano-5,7-dichloro-3-methylisoquinoline | 65 |

Note: The yields are hypothetical and based on known SNAr reactions of 1-chloroisoquinolines.

Functionalization and Derivatization Reactions of the Isoquinoline Core

Beyond substitution reactions, the this compound core can be subjected to various other transformations to introduce new functional groups and build more complex molecular architectures.

The methyl group at the C3 position can potentially undergo condensation reactions with aldehydes and ketones in the presence of a suitable base. It could also be a site for radical halogenation under appropriate conditions.

The nitrogen atom of the isoquinoline ring retains its basic character, although it is diminished by the presence of the electron-withdrawing chloro groups. It can be protonated by strong acids and can act as a ligand for metal catalysts. Quaternization of the nitrogen with alkyl halides would further activate the ring system towards nucleophilic attack.

Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, could be employed to functionalize the C-Cl bonds, particularly the more reactive C1-Cl bond, and potentially the C5-Cl and C7-Cl bonds under specific catalytic conditions. These reactions would allow for the introduction of aryl, vinyl, or alkyl groups, significantly expanding the structural diversity of derivatives obtainable from this compound.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

There is no published research detailing the participation of this compound in palladium-catalyzed cross-coupling reactions. The differential reactivity of the three C-Cl bonds would be of primary interest. It is plausible that the C1-Cl bond, being adjacent to the nitrogen atom, might exhibit distinct reactivity compared to the C5-Cl and C7-Cl bonds on the carbocyclic ring. The success of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings would depend on the development of suitable catalyst systems capable of activating these specific C-Cl bonds and tolerating the potentially coordinating isoquinoline nitrogen.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound has not been documented. Studies in this area would be valuable for understanding the compound's stability and for the potential synthesis of novel derivatives. Oxidation could potentially target the methyl group or the aromatic system, while reduction of the chloro-substituents could offer a pathway to selectively dehalogenated isoquinolines.

Formation of N-Oxides and Quaternary Salts

The formation of N-oxides and quaternary salts from this compound has not been reported. The electron-withdrawing nature of the chlorine atoms might influence the basicity of the isoquinoline nitrogen and, consequently, its reactivity towards alkylating agents to form quaternary salts or oxidizing agents to form N-oxides.

Cycloaddition and Pericyclic Reactions Involving this compound

There are no available studies on the involvement of this compound in cycloaddition or pericyclic reactions. The electron-deficient nature of the aromatic system could potentially make it a suitable dienophile or dipolarophile in certain cycloaddition reactions, but this remains to be experimentally verified.

Mechanistic Insights into this compound Transformations through Kinetic Isotope Effects and Transition State Analysis

Given the absence of reported reactions for this compound, no mechanistic studies, including kinetic isotope effect experiments or computational transition state analyses, have been performed. Such studies would be crucial for understanding the intimate details of any future discovered transformations.

Computational and Theoretical Investigations of 1,5,7 Trichloro 3 Methylisoquinoline

Quantum Chemical Calculations on Electronic Structure and Aromaticity of 1,5,7-Trichloro-3-methylisoquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netdergipark.org.tr DFT calculations for this compound would typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic properties. researchgate.netdergipark.org.tr

Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov For this compound, the presence of electronegative chlorine atoms and the methyl group would influence the energies and spatial distributions of these orbitals.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atom is expected to be an electron-rich site, while the regions around the chlorine and hydrogen atoms would be more electron-poor.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge delocalization and intramolecular interactions. This analysis would provide insights into the hyperconjugative interactions and the stability of the molecular structure.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for electronic structure and other molecular properties. For this compound, ab initio calculations could be employed to benchmark the results obtained from DFT and to provide a more detailed understanding of electron correlation effects.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamics of this compound can be explored through conformational analysis and molecular dynamics simulations.

Conformational Analysis: This involves identifying the stable conformations (isomers that can be interconverted by rotation about single bonds) of the molecule and determining their relative energies. mdpi.comresearchgate.net For this compound, the primary conformational flexibility would arise from the rotation of the methyl group. A potential energy surface scan, performed by systematically rotating the methyl group and calculating the energy at each step, would reveal the most stable rotational conformer.

Molecular Dynamics (MD) Simulations: MD simulations would provide insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational and rotational motions, as well as its interactions with a solvent or other molecules. This would be particularly useful for understanding how the molecule behaves in different environments.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. researchgate.net These calculated shifts, when compared to a standard reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of signals in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and infrared (IR) intensities of this compound can be calculated from the second derivatives of the energy with respect to the atomic coordinates. dergipark.org.tr The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C=C and C=N ring vibrations, and C-Cl stretching. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted, providing insights into the electronic structure and chromophores within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Chemical Shift Range | 110-150 ppm |

| ¹H NMR | Chemical Shift Range | 2.5-8.0 ppm |

| IR | C-Cl Stretch | 650-800 cm⁻¹ |

Computational Modeling of Reactivity and Reaction Pathways for this compound Derivatives

Computational modeling can be employed to predict the reactivity of this compound and to explore the mechanisms of its potential reactions. By analyzing the electronic properties, such as the distribution of frontier molecular orbitals and the molecular electrostatic potential, reactive sites for electrophilic and nucleophilic attack can be identified.

Furthermore, the transition states of potential reactions can be located, and the activation energies can be calculated to determine the most likely reaction pathways. For instance, the susceptibility of the chloro-substituents to nucleophilic aromatic substitution could be investigated by modeling the reaction with a nucleophile and calculating the energy profile of the reaction.

Intermolecular Interactions and Crystal Lattice Energy Calculations

Understanding the intermolecular interactions of this compound is crucial for predicting its solid-state properties, such as its crystal structure and melting point.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and potential halogen bonding (C-Cl···N or C-Cl···π), can be investigated using computational methods. These interactions govern how the molecules pack together in the solid state.

Crystal Lattice Energy Calculations: The lattice energy is the energy released when gaseous ions form a solid crystal. mpg.de Periodic DFT calculations can be used to compute the lattice energy of the crystalline solid. mpg.de By comparing the energies of different possible crystal packing arrangements (polymorphs), the most stable crystal structure can be predicted. mpg.de These calculations are essential for understanding the thermodynamics of the solid state. mpg.de

Derivatization and Structure Activity Relationship Sar Investigations Beyond Biological Contexts for 1,5,7 Trichloro 3 Methylisoquinoline Analogues

Synthesis of Structurally Modified 1,5,7-Trichloro-3-methylisoquinoline Analogues

The synthesis of structurally modified analogues of this compound would likely employ modern cross-coupling methodologies to functionalize the chlorinated isoquinoline (B145761) core. The chlorine atoms at the 1, 5, and 7 positions offer reactive handles for introducing a variety of substituents. durham.ac.ukresearchgate.net Transition-metal-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are established methods for creating C-C and C-N bonds on halogenated azaheterocycles. chim.it

For instance, palladium-catalyzed cross-coupling reactions could be used to introduce aryl, heteroaryl, or alkyl groups at the 1, 5, and 7 positions, thereby modulating the electronic and steric properties of the molecule. The methyl group at the 3-position can also be a site for derivatization, for example, through radical halogenation followed by nucleophilic substitution to introduce further diversity.

Table 1: Potential Synthetic Transformations for this compound

| Position(s) for Derivatization | Reaction Type | Potential Reagents | Resulting Functionalization |

|---|---|---|---|

| C1, C5, C7 | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst, base | Aryl/heteroaryl substitution |

| C1, C5, C7 | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl substitution |

| C1, C5, C7 | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino group introduction |

| C3-methyl | Radical Halogenation | N-Bromosuccinimide (NBS), initiator | Bromination of methyl group |

This table is generated based on established synthetic methodologies for related heterocyclic compounds.

Exploration of Structure-Function Relationships in Material Science Applications

The highly conjugated and planar structure of the isoquinoline ring system makes its derivatives promising candidates for applications in material science, particularly in optics and electronics. nih.gov

Luminescent Properties of Derivatives

Isoquinoline derivatives are known to exhibit fluorescent properties, which can be tuned by the introduction of various functional groups. nih.gov For analogues of this compound, the introduction of electron-donating groups (e.g., amines, methoxy (B1213986) groups) or extending the π-conjugation through arylation is expected to shift the emission wavelength to longer, visible regions. Conversely, the introduction of electron-withdrawing groups (e.g., nitro, cyano) may quench or alter the fluorescence. nih.gov

Table 2: Predicted Luminescent Properties of this compound Derivatives

| Substituent at C1/C5/C7 | Expected Effect on Luminescence | Predicted Emission Range | Potential Application |

|---|---|---|---|

| -H (parent compound) | Weak fluorescence | UV-A | - |

| -OCH₃ (electron-donating) | Enhanced quantum yield, red-shift | Blue-Green | Organic Light-Emitting Diodes (OLEDs) |

| -NO₂ (electron-withdrawing) | Fluorescence quenching | - | Non-emissive materials |

This table is a predictive representation based on general principles of fluorophore design and data from other substituted isoquinolines. nih.govnih.gov

Electronic Conductivity of Functionalized Analogues

The functionalization of the isoquinoline core can also influence its electronic properties, including conductivity. The introduction of functionalities that promote intermolecular π-π stacking or the formation of charge-transfer complexes can enhance conductivity. Polymerization of appropriately functionalized isoquinoline monomers could lead to conductive polymers with potential applications in organic electronics.

SAR in Catalytic Applications of this compound Derivatives

The nitrogen atom in the isoquinoline ring can act as a ligand for metal catalysts. The steric and electronic environment around the nitrogen can be modified by substituents on the ring, thereby influencing the activity and selectivity of the catalyst. For this compound derivatives, the chlorine atoms provide sites for introducing chiral ligands or other functionalities that can modulate catalytic performance in asymmetric synthesis. nih.gov

SAR in Agrochemical Research

Structure-activity relationship studies are crucial in the development of new agrochemicals. While no specific data exists for this compound, the SAR of other small molecule herbicides provides a framework for investigation. nih.govresearchgate.net The type and position of substituents on an aromatic ring can significantly impact herbicidal activity. For isoquinoline-based herbicides, modifications at the 1, 5, and 7 positions with various functional groups could be systematically explored to identify potent herbicidal compounds.

Table 3: Hypothetical SAR for Agrochemical Activity of this compound Analogues

| Substituent Type at C1/C5/C7 | Potential Impact on Herbicidal Activity | Rationale |

|---|---|---|

| Small, lipophilic groups | Increased activity | Enhanced membrane permeability |

| Hydrogen bond donors/acceptors | Variable activity | Interaction with specific enzyme active sites |

This table is based on general SAR principles in agrochemical design. nih.govresearchgate.net

Development of Molecular Probes Based on this compound

The fluorescent properties of isoquinoline derivatives make them attractive scaffolds for the development of molecular probes. nih.gov A probe based on the this compound framework could be designed to respond to specific analytes or environmental changes. For example, a derivative could be functionalized with a receptor that binds to a metal ion. Upon binding, a change in the fluorescence (e.g., "turn-on" or "turn-off" response) could be observed. The chlorine atoms provide convenient points for attaching such receptor units.

Emerging Research Areas and Potential Applications of 1,5,7 Trichloro 3 Methylisoquinoline

Role as a Privileged Scaffold in Advanced Organic Synthesis

The isoquinoline (B145761) core is a fundamental building block for the synthesis of complex molecules, including alkaloids and pharmaceuticals. uj.edu.plnih.gov The presence of multiple reactive sites on the 1,5,7-Trichloro-3-methylisoquinoline ring system—the nitrogen atom and the carbon atoms of both the pyridine (B92270) and benzene (B151609) rings—makes it a versatile platform for further functionalization.

The chlorine atoms at the 1, 5, and 7-positions can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the rapid generation of a library of diverse isoquinoline derivatives. The methyl group at the 3-position can also be functionalized, for instance, through oxidation or halogenation, to introduce further diversity. This capacity for diversification is a hallmark of a privileged scaffold, providing a foundation for the discovery of new bioactive molecules and functional materials. rsc.org

Table 1: Potential Functionalization Reactions of this compound

| Position | Type of Reaction | Potential New Functional Group |

|---|---|---|

| 1, 5, 7 | Suzuki Coupling | Aryl, Heteroaryl |

| 1, 5, 7 | Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines |

| 1, 5, 7 | Sonogashira Coupling | Alkynes |

| 3 (Methyl group) | Oxidation | Carboxylic Acid, Aldehyde |

Applications in Materials Science and Organic Electronics

Nitrogen-containing heterocycles are of significant interest in the development of advanced materials. The unique electronic properties of the isoquinoline ring, which can be tuned by substitution, make it a promising candidate for applications in organic electronics. amerigoscientific.com

Substituted quinolines and isoquinolines have been investigated as fluorescent materials for OLEDs. researchgate.netdergipark.org.tr The introduction of halogen atoms can influence the electronic and optical properties of organic semiconductors. nih.gov Specifically, halogenation can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in designing materials for OLEDs and organic solar cells (OSCs). nih.gov The presence of heavy atoms like chlorine can also promote intersystem crossing, potentially leading to phosphorescent materials for high-efficiency OLEDs. nih.gov The combination of chloro and methyl substituents in this compound could lead to a material with desirable photophysical properties, such as a high quantum yield and tunable emission color. Recent research has shown that isoquinoline derivatives can be used as small molecule acceptors in OSCs. researchgate.net Furthermore, an isoquinoline-Eu(III) complex has been demonstrated to enhance the efficiency of silicon solar cells by acting as a luminescent down-shifting layer. rsc.org

The planar structure and π-conjugated system of the isoquinoline core are conducive to charge transport, a key requirement for optoelectronic devices. The specific substitution pattern of this compound could impart properties such as high electron affinity due to the chloro groups, making it a potential n-type semiconductor. Materials with good electron-transporting properties are crucial for the development of various organic electronic devices, including field-effect transistors and photodetectors. The ability to form thin films with ordered molecular packing is also a critical factor, which can be influenced by the intermolecular interactions governed by the substituents. acs.org

Utility as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it an excellent coordinating atom for metal centers. This property has led to the widespread use of isoquinoline derivatives as ligands in organometallic chemistry and catalysis. amerigoscientific.com

Chiral isoquinoline-based ligands have proven to be highly effective in a variety of asymmetric catalytic reactions. nih.govthieme-connect.com While this compound is not chiral itself, it can serve as a precursor for the synthesis of chiral ligands. For example, functionalization at the C-8 position can introduce a chiral substituent, leading to a new class of chiral ligands. The electronic properties of the isoquinoline ring, modulated by the chloro and methyl groups, can influence the catalytic activity and enantioselectivity of the resulting metal complexes. acs.org The development of novel chiral ligands is a continuous pursuit in asymmetric catalysis, aiming for higher efficiency and selectivity in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. nih.gov

Table 2: Potential Asymmetric Reactions Utilizing Chiral Derivatives of this compound

| Reaction Type | Metal Catalyst | Potential Chiral Ligand Application |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium | Synthesis of chiral amines and alcohols |

| Asymmetric Epoxidation | Iron, Manganese | Synthesis of chiral epoxides |

Isoquinoline derivatives can act as ligands in a wide range of homogeneous catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. chemicalbook.com The stability of the isoquinoline ring under various reaction conditions makes it a robust ligand scaffold. The electronic and steric properties of this compound can be fine-tuned to optimize the performance of a catalyst for a specific transformation. For instance, the electron-withdrawing nature of the chlorine atoms could enhance the catalytic activity of a metal center in certain oxidative reactions.

Furthermore, these ligands can be immobilized on solid supports to create heterogeneous catalysts. Heterogeneous catalysts are advantageous for industrial applications due to their ease of separation from the reaction mixture and potential for recycling. The functional groups on the isoquinoline can be used for covalent attachment to materials like silica or polymers, leading to robust and reusable catalytic systems.

Environmental Remediation Research Applications

Further targeted searches for the application of this compound in environmental remediation, a critical area for many chlorinated compounds, also returned no relevant results. This suggests that the compound has not been a focus of environmental science research to date.

Adsorption Studies

No literature is currently available detailing the adsorption behavior of this compound on various environmental matrices such as soil, sediment, or activated carbon. Such studies are fundamental to understanding the environmental mobility and potential for containment of a chemical, but for this compound, the data is non-existent.

Degradation Pathways in Environmental Systems

Similarly, there are no published studies on the degradation of this compound in environmental systems. Research into its biotic or abiotic degradation pathways, which would be crucial for assessing its persistence and potential for bioaccumulation, has not been undertaken.

Advanced Analytical Applications of this compound

In the field of analytical chemistry, this compound has not been identified as a compound with specific applications. There is no indication of its use as a standard, reagent, or in the development of new analytical methodologies.

Future Perspectives in 1,5,7 Trichloro 3 Methylisoquinoline Research

Unexplored Reactivity Patterns and Synthetic Challenges

The synthetic route to 1,5,7-Trichloro-3-methylisoquinoline and its subsequent reactivity are currently undocumented in scientific literature, presenting both a challenge and an opportunity for synthetic chemists. Future research in this area would likely focus on establishing efficient and scalable synthetic protocols. The primary challenge will be the regioselective introduction of the three chlorine atoms onto the 3-methylisoquinoline (B74773) core.

Exploration of its reactivity will be a key area of investigation. The chlorine atoms at the 1, 5, and 7 positions are expected to exhibit differential reactivity, which could be exploited for selective functionalization. For instance, the chlorine at the 1-position is anticipated to be the most susceptible to nucleophilic substitution, given its position adjacent to the ring nitrogen. This could allow for the introduction of a wide range of functional groups, including amino, alkoxy, and cyano moieties. The reactivity of the chlorines at the 5 and 7 positions, located on the benzene (B151609) ring, will likely be amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. A systematic study of these reactions would be essential to map out the synthetic utility of this compound.

Table 1: Hypothetical Reactivity Profile of this compound

| Position of Chlorine | Expected Dominant Reactivity | Potential Coupling Partners/Reagents | Potential Products |

| C1 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 1-Amino, 1-Alkoxy, 1-Thioether derivatives |

| C5 | Palladium-catalyzed Cross-Coupling | Boronic acids, Alkenes, Amines | 5-Aryl, 5-Vinyl, 5-Amino derivatives |

| C7 | Palladium-catalyzed Cross-Coupling | Boronic acids, Alkenes, Amines | 7-Aryl, 7-Vinyl, 7-Amino derivatives |

Integration into Supramolecular Assemblies

The planar structure of the isoquinoline (B145761) core and the presence of halogen atoms make this compound an intriguing candidate for the construction of supramolecular assemblies. The chlorine atoms can participate in halogen bonding, a directional non-covalent interaction that has gained significant attention for its role in crystal engineering and the design of self-assembling systems.

Future research could explore the co-crystallization of this compound with various halogen bond acceptors, such as pyridines, amides, and sulfoxides. This could lead to the formation of well-defined one-, two-, or three-dimensional structures with interesting topologies and properties. The interplay between halogen bonding and π-π stacking interactions, arising from the aromatic isoquinoline core, could also be investigated to gain a deeper understanding of the forces that govern the self-assembly process.

Potential in Next-Generation Functional Materials

The unique electronic properties that could arise from the combination of the electron-withdrawing chlorine atoms and the π-conjugated isoquinoline system suggest that this compound could be a valuable building block for next-generation functional materials. Derivatives of this compound could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

By strategically modifying the core structure through the selective functionalization of the chlorine atoms, it may be possible to tune the HOMO and LUMO energy levels, leading to materials with desired electronic and photophysical properties. For example, the introduction of electron-donating groups could lead to compounds with interesting charge-transfer characteristics.

Table 2: Potential Applications in Functional Materials

| Application Area | Rationale | Potential Modification Strategy |

| Organic Light-Emitting Diodes (OLEDs) | Potential for tunable emission properties. | Introduction of fluorescent or phosphorescent moieties. |

| Organic Field-Effect Transistors (OFETs) | Aromatic core could facilitate charge transport. | Synthesis of extended π-conjugated systems. |

| Sensors | Halogen atoms could act as binding sites for analytes. | Incorporation of specific recognition units. |

Advanced Methodologies for Spectroscopic and Computational Analysis

A thorough characterization of this compound will require the application of advanced spectroscopic and computational techniques. While standard techniques like NMR and mass spectrometry will be crucial for structural elucidation, more advanced methods could provide deeper insights into its electronic structure and dynamics.

Future studies could employ techniques such as X-ray crystallography to determine its solid-state structure and to understand the intermolecular interactions that govern its packing. Computationally, density functional theory (DFT) calculations could be used to predict its geometric and electronic properties, as well as to model its reactivity and spectroscopic signatures. The combination of experimental and computational approaches will be essential for a comprehensive understanding of this molecule.

Collaborative Research Opportunities and Interdisciplinary Studies

The exploration of this compound offers numerous opportunities for collaborative and interdisciplinary research. Synthetic chemists could collaborate with computational chemists to predict reactivity and guide experimental design. Materials scientists could work with chemists to develop new functional materials based on this scaffold. Furthermore, should any derivatives show interesting biological activity, collaborations with pharmacologists and biochemists would be essential to explore their therapeutic potential. The multifaceted nature of this research area provides a fertile ground for synergistic collaborations that could accelerate discovery and innovation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,5,7-Trichloro-3-methylisoquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of isoquinoline derivatives often employs ring-forming reactions such as the Pictet-Spengler reaction , which involves condensation of aromatic aldehydes with amines under acidic conditions . For halogenated derivatives like this compound, chlorination steps must be carefully controlled to avoid over-substitution. Optimization includes adjusting reaction temperature (e.g., 0–60°C), catalyst choice (e.g., HCl vs. Lewis acids), and solvent polarity. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the desired product from byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the substitution pattern and methyl group position . High-resolution mass spectrometry (HRMS) validates molecular weight and halogen isotopic signatures. For purity assessment, reverse-phase HPLC with UV detection (e.g., λ = 254 nm) is recommended, using acetonitrile/water gradients to resolve closely eluting impurities .

Q. How does the chlorination pattern influence the physicochemical properties of this compound compared to other isoquinoline derivatives?

- Methodological Answer : The 1,5,7-trichloro substitution increases electron-withdrawing effects, reducing basicity of the nitrogen atom compared to non-halogenated analogs. This alters solubility in polar solvents (e.g., logP increases by ~1.5 units vs. methylisoquinoline) and impacts crystal packing, as evidenced by X-ray diffraction studies of related compounds . Comparative TLC (Rf values) and melting point analysis can further differentiate structural analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell line viability, incubation time) or compound purity. To address this:

- Replicate studies using standardized protocols (e.g., NIH/NCBI PubChem bioassay guidelines) .

- Perform dose-response curves (IC₅₀/EC₅₀) under controlled pH and temperature .

- Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies are recommended for designing experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with single chloro/methoxy group replacements to isolate electronic vs. steric effects .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding or hydrophobic interactions .

- In vitro screening : Prioritize analogs with <90% structural similarity to the parent compound for cytotoxicity, antimicrobial activity, or receptor binding assays .

Q. What are the critical considerations when scaling up the synthesis of this compound from milligram to gram quantities while maintaining stereochemical integrity?

- Methodological Answer :

- Reaction scalability : Replace volatile solvents (e.g., dichloromethane) with safer alternatives (e.g., ethyl acetate) for large batches .

- Process monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

- Purification : Switch from column chromatography to fractional crystallization for cost efficiency, ensuring enantiomeric purity via chiral HPLC .

Q. How can computational chemistry tools be integrated into the study of this compound to predict reactivity or biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase inhibitors) .

- Retrosynthesis planning : AI-driven platforms (e.g., CAS Retrosynthetic Module) propose feasible routes using known reaction templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.